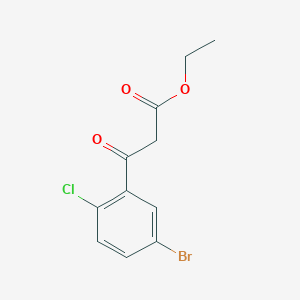

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 5-Bromo-2-chlorobenzoate” is a compound that has a molecular weight of 263.52 . It’s a related compound and might have similar properties to “Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate”.

Synthesis Analysis

There are several synthetic methods available for related compounds. For example, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran was synthesized using AlCl3 and (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone . Another method involved the use of diisopropyl azodicarboxylate and ®-THF-3-ol .

Molecular Structure Analysis

The molecular structure of a related compound, (S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, can be found on various chemical databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “Ethyl 5-Bromo-2-chlorobenzoate”, include a refractive index of n20/D 1.56 (lit.), boiling point of 288 °C (lit.), and a density of 1.55 g/mL at 25 °C (lit.) .

科学的研究の応用

Alkylating Agent in Organic Synthesis

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate and its derivatives serve as potent alkylating agents in organic synthesis, particularly useful for substituting indoles under mild conditions. These compounds, through reactions with bases, can yield electron-deficient heterodienes, which are crucial intermediates in various organic syntheses. For example, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to produce ethyl bromopyruvate oxime, a key reagent in these transformations, offering a pathway to synthesize complex organic molecules with quantitative yields and under benign conditions (Gilchrist, 2001).

Synthesis of Functionalized Organic Compounds

The compound finds applications in the synthesis of functionalized organic molecules, such as ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates. These molecules are synthesized through reactions involving ethyl cyanoacetate and carbon disulfide, showcasing the versatility of ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate derivatives in regioselective reactions that involve complex ester and nitrile groups. Such synthetic routes are foundational in medicinal chemistry and materials science, where the precise functionalization of molecules dictates their physical, chemical, and biological properties (Larionova et al., 2013).

Polymorphism Studies in Pharmaceutical Compounds

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate derivatives also play a role in the study of polymorphism in pharmaceutical compounds. Polymorphic forms of such derivatives can exhibit distinct physical and chemical properties, impacting their bioavailability, solubility, and stability. Spectroscopic and diffractometric techniques are employed to characterize these polymorphs, aiding in the development of pharmaceutical formulations with optimized efficacy and shelf life (Vogt et al., 2013).

Dye Synthesis and Textile Applications

Additionally, derivatives of ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate are involved in the synthesis of disperse dyes for textile applications. These dyes, synthesized through coupling reactions, can be complexed with metals such as Cu, Co, and Zn to enhance their dyeing properties on polyester and nylon fabrics. Such applications underscore the importance of ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate derivatives in industrial chemistry, where they contribute to the development of dyes with excellent fastness properties and a wide range of hues (Abolude et al., 2021).

Safety and Hazards

特性

IUPAC Name |

ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZORJLYCPDFHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

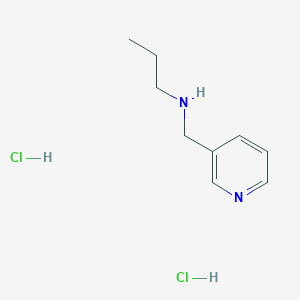

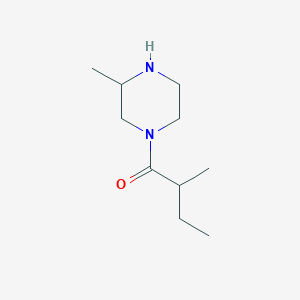

amine](/img/structure/B6362052.png)

amine hydrochloride](/img/structure/B6362059.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)